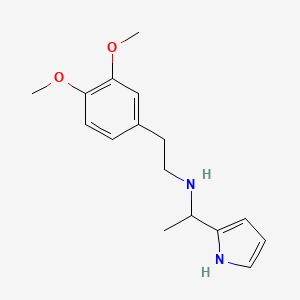
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with 1-(1H-pyrrol-2-yl)ethanamine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine has been studied for various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(1H-Pyrrol-2-yl)ethyl)-2-phenylethanamine
- N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-methylenedioxyphenyl)ethanamine
Uniqueness
N-(1-(1H-Pyrrol-2-yl)ethyl)-2-(3,4-dimethoxyphenyl)ethanamine is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group, which may confer distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-pyrrol-2-yl)ethanamine |
InChI |
InChI=1S/C16H22N2O2/c1-12(14-5-4-9-18-14)17-10-8-13-6-7-15(19-2)16(11-13)20-3/h4-7,9,11-12,17-18H,8,10H2,1-3H3 |
InChI Key |
MSWJGXFFWSIMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CN1)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
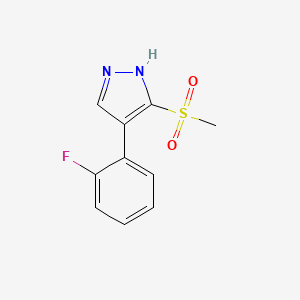
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
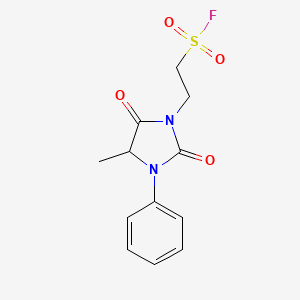
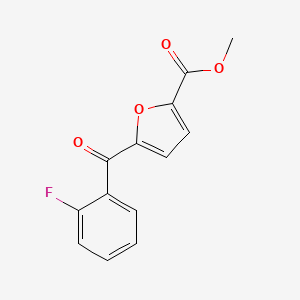
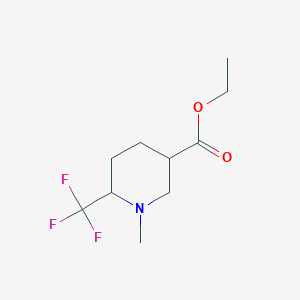
![Methyl furo[2,3-d][1,2]oxazepine-5-carboxylate](/img/structure/B11774110.png)

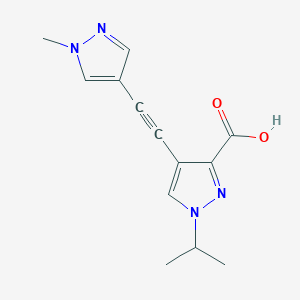
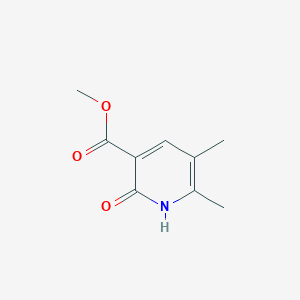
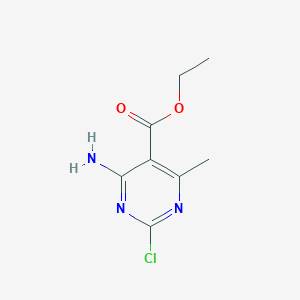
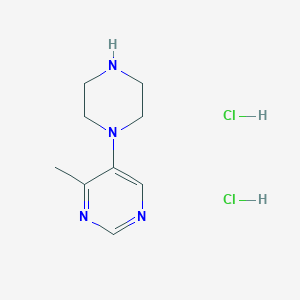

![tert-Butyl 4-benzylhexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B11774162.png)
